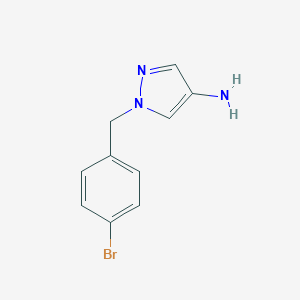

1-(4-bromobenzyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-bromobenzyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromobenzyl group, which is a benzyl group with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(4-bromobenzyl)-1H-pyrazol-4-amine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-bromobenzyl bromide has been used to prepare aminomethyl-substituted biaryl compounds via sequential N-alkylation of various amines .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-pyrazol-4-amine” would likely include a pyrazole ring attached to a bromobenzyl group. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached .

Wissenschaftliche Forschungsanwendungen

Pyrazoline Derivatives and Heterocyclic Chemistry

Synthetic Strategies and Biological Activities : Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties, showcasing the versatility of pyrazoline as a scaffold for developing therapeutic agents (Ray et al., 2022). The synthesis and bioevaluation of novel pyrazole derivatives by different methods underline the heterocyclic compound's importance in pharmaceutical activities, suggesting that "1-(4-bromobenzyl)-1H-pyrazol-4-amine" could also have significant pharmacological potentials (Sheetal et al., 2018).

Therapeutic Applications : Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, indicating the significance of pyrazoline derivatives in treating diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022). This highlights the potential medical research applications of pyrazole derivatives, including "1-(4-bromobenzyl)-1H-pyrazol-4-amine".

Heterocyclic Compounds in Drug Discovery : The pyrazolo[1,5-a]pyrimidine scaffold, another closely related structure, is highlighted for its broad range of medicinal properties, such as anticancer and anti-inflammatory activities, underscoring the critical role of pyrazole derivatives in drug discovery (Cherukupalli et al., 2017).

Chemical Synthesis and Catalysis : The review on recent recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids indicates that pyrazole derivatives could be utilized in catalytic systems, potentially including "1-(4-bromobenzyl)-1H-pyrazol-4-amine" for synthesizing complex molecules (Kantam et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as s-(4-bromobenzyl)cysteine, have been found to target glutathione s-transferase p .

Mode of Action

Based on the structural similarity to other bromobenzyl compounds, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the bromobenzyl group, leading to various changes in the molecule.

Biochemical Pathways

Bromobenzyl compounds are known to participate in free radical reactions . These reactions can lead to various downstream effects, including the formation of new compounds.

Result of Action

Bromobenzyl compounds are known to participate in free radical reactions , which can lead to various molecular and cellular changes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXEOSXACNBRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-1H-pyrazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)

![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)

![2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359122.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)

![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)